molecular formula C20H19N3O6 B11042971 N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11042971
M. Wt: 397.4 g/mol
InChI Key: SKKDUHFMZVYKOG-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzodioxole group and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the indole core . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide is unique due to its specific structural features, such as the presence of both benzodioxole and indole moieties. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C20H19N3O6/c1-26-16-6-4-13-12(19(16)27-2)8-14(23-13)20(25)21-9-18(24)22-11-3-5-15-17(7-11)29-10-28-15/h3-8,23H,9-10H2,1-2H3,(H,21,25)(H,22,24)

InChI Key

SKKDUHFMZVYKOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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